molecular formula C5H4BrClO3 B1383590 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One CAS No. 209551-70-2

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One

Cat. No.: B1383590
CAS No.: 209551-70-2
M. Wt: 227.44 g/mol
InChI Key: JAVVAOOIPAZDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is an organic compound that features both bromomethyl and chloromethyl functional groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One typically involves the bromination and chlorination of a dioxolane precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl and chloromethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One involves its reactivity towards nucleophiles and electrophiles. The bromomethyl and chloromethyl groups can undergo nucleophilic substitution, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which stabilizes the transition state and intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)-1,3-Dioxol-2-One
  • 5-(Chloromethyl)-1,3-Dioxol-2-One
  • 4,5-Dibromomethyl-1,3-Dioxol-2-One
  • 4,5-Dichloromethyl-1,3-Dioxol-2-One

Uniqueness

4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One is unique due to the presence of both bromomethyl and chloromethyl groups on the same dioxolane ring. This dual functionality allows for a wider range of chemical transformations and applications compared to compounds with only one type of halomethyl group .

Properties

IUPAC Name

4-(bromomethyl)-5-(chloromethyl)-1,3-dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVVAOOIPAZDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(OC(=O)O1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Reactant of Route 3
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Reactant of Route 4
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Reactant of Route 5
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One
Reactant of Route 6
Reactant of Route 6
4-(Bromomethyl)-5-(Chloromethyl)-1,3-Dioxol-2-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.